![molecular formula C15H17N3O3 B2469491 N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1235000-13-1](/img/structure/B2469491.png)
N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPOB-MOD, and it belongs to a class of compounds known as pyridazinone derivatives.
Applications De Recherche Scientifique
1. Synthetic Utility in Pharmaceutical Products
The synthesis and application of compounds with acetamide moieties, such as those reported by Sakai et al. (2022), demonstrate the utility of these structures in the development of pharmaceutical products. The study introduced versatile reagents for N-alkylacetamide synthesis, showcasing their potential in creating a variety of natural and pharmaceutical compounds (Sakai et al., 2022).
2. Central Nervous System Activities
Research on pyridazine derivatives, as discussed by Barlin et al. (1992), investigates the central nervous system activities of compounds with structures incorporating methoxy and acetamide groups. These studies contribute to understanding the biochemical interactions and potential therapeutic uses of such compounds (Barlin et al., 1992).
3. Crystal Structure and Spectroscopic Studies
The work by Kalai et al. (2021) on new pyridazinone derivatives highlights the importance of crystal structure and spectroscopic studies in the design of bioactive compounds. Their research provides insights into the molecular configuration and stability of such structures, paving the way for their application in drug design and other scientific fields (Kalai et al., 2021).
4. Enzyme Inhibitory Activities
The synthesis and evaluation of triazole analogues, as presented by Virk et al. (2018), demonstrate the potential of acetamide-containing compounds in enzyme inhibition. This research area is crucial for developing new therapeutic agents targeting specific enzymes involved in disease processes (Virk et al., 2018).
5. Antioxidant Activity
Studies on coordination complexes and their antioxidant activities, such as those conducted by Chkirate et al. (2019), explore the potential health benefits and therapeutic applications of compounds with acetamide groups. Understanding the antioxidant properties of these compounds can lead to advancements in combating oxidative stress-related diseases (Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-6-7-15(20)18(17-11)10-14(19)16-9-12-4-3-5-13(8-12)21-2/h3-8H,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQVPBTUQUPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.